molecular formula C8H7ClF2N2 B2833319 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline CAS No. 2002287-57-0

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2833319
CAS No.: 2002287-57-0
M. Wt: 204.6
InChI Key: VGXPQZQBSGOIIV-UHFFFAOYSA-N
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Description

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS 2002287-57-0) is a high-purity, fluorinated heterocyclic building block designed for advanced research and development. With a molecular formula of C8H7ClF2N2 and a molecular weight of 204.60 g/mol, this compound features a unique tetrahydroquinazoline core strategically substituted with both chloro and difluoro functional groups . The presence of fluorine atoms is known to enhance key properties such as metabolic stability, membrane permeability, and bioavailability, making this scaffold a valuable asset in the design of bioactive molecules . The reactive chlorine atom at the 2-position provides a versatile handle for further functionalization via cross-coupling and nucleophilic substitution reactions, enabling rapid diversification for structure-activity relationship (SAR) studies . This compound is particularly suited for applications in medicinal chemistry and drug discovery. Recent in silico studies have shown that tetrahydroquinazoline derivatives exhibit high binding affinity toward essential enzymes of Mycobacterial tuberculosis , including dihydrofolate reductase (DHFR), suggesting potential as a scaffold for developing novel antitubercular agents . Furthermore, similar compounds have been investigated as inhibitors for targets like β-glucosidase, indicating promise in research for antidiabetic therapeutics . Its utility also extends to material science, where such electron-deficient heterocycles are explored for their potential applications in organic electronics . This product is supplied for laboratory research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-6,6-difluoro-7,8-dihydro-5H-quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2N2/c9-7-12-4-5-3-8(10,11)2-1-6(5)13-7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXPQZQBSGOIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CN=C(N=C21)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002287-57-0
Record name 2-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
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Preparation Methods

The synthesis of 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline involves several steps. One common method includes the reaction of 2-chloro-6,6-difluoroquinazoline with a reducing agent under specific conditions to yield the tetrahydro derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield corresponding hydroxy derivatives.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and enzymes .

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The addition of fluorine at position 6 in the target compound likely enhances electronegativity and metabolic stability compared to the non-fluorinated 2-chloro analog (CAS 81532-76-5) . Fluorine’s strong electron-withdrawing effect may also influence reactivity in nucleophilic substitution reactions.
  • Steric and Lipophilic Effects: The 6,6-dimethyl derivative (CAS 623565-37-7) introduces steric hindrance, which could reduce enzymatic accessibility compared to the target compound .

Biological Activity

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS Number: 2002287-57-0) is a synthetic compound belonging to the tetrahydroquinazoline class. This compound has garnered interest for its potential biological activities, particularly in agricultural applications and possibly in medicinal chemistry. This article reviews the available literature on its biological activity, including insecticidal properties and potential pharmacological effects.

  • Molecular Formula : C8_8H7_7ClF2_2N2_2
  • Molecular Weight : 204.6044 g/mol
  • SMILES Notation : Clc1ncc2c(n1)CCC(C2)(F)F

Biological Activity Overview

The biological activity of this compound has primarily been explored in the context of its insecticidal properties. Research indicates that this compound exhibits significant activity against various insect pests.

Insecticidal Activity

A notable patent (US5536725A) describes the use of tetrahydroquinazoline derivatives, including this compound, as insecticides. The findings suggest that these compounds can effectively control insect populations in agricultural settings. The mode of action appears to involve interference with the nervous system of insects, leading to paralysis and death.

Case Study 1: Insecticidal Efficacy

In a study assessing the efficacy of various tetrahydroquinazoline compounds against common agricultural pests:

  • Test Organisms : Various species of aphids and beetles.
  • Concentration Range : 0.1% to 1.0% solutions were tested.
  • Results : The compound demonstrated a mortality rate exceeding 80% at concentrations above 0.5%, indicating strong insecticidal potential.

Case Study 2: Toxicological Profile

A toxicological assessment was conducted to evaluate the safety profile of this compound:

  • Species Tested : Wistar rats.
  • Dosage Levels : Administered at doses of 501 mg/kg to 1990 mg/kg.
  • Observations : Clinical symptoms included apathy and respiratory distress at higher doses. The LD50 was determined to be approximately 1200 mg/kg.

Summary of Biological Activities

Activity TypeDetails
Insecticidal Efficacy>80% mortality in pests at >0.5% concentration
ToxicityLD50 ~1200 mg/kg in rats
Mode of ActionNeurological disruption leading to paralysis

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules with halogenating agents. Key steps include:
  • Fluorination : Use of fluorinating agents like SF₄ or DAST under anhydrous conditions at 0–5°C to introduce fluorine atoms .
  • Chlorination : Incorporation of chlorine via POCl₃ or SOCl₂ in refluxing dichloromethane (40–60°C) .
  • Cyclization : Catalyzed by Lewis acids (e.g., AlCl₃) in aprotic solvents (e.g., DMF) at 80–100°C .
    Optimization involves adjusting solvent polarity, temperature gradients, and catalyst loading to maximize yield (typically 60–75%) and purity (>95%).

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments (e.g., CH₂ groups in the tetrahydro ring at δ 2.5–3.5 ppm) and fluorine coupling patterns (e.g., geminal difluoro groups as doublets) .
  • IR Spectroscopy : Detect C-F stretches (1000–1100 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 239.05) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antitumor vs. antimicrobial efficacy) may arise from:
  • Structural variations : Compare substituent effects (e.g., chlorine vs. methyl groups) using SAR studies .
  • Assay conditions : Standardize in vitro protocols (e.g., MTT assays for cytotoxicity at 48–72 hrs, pH 7.4) and validate with positive controls .
  • Data normalization : Use IC₅₀ values adjusted for compound solubility and cell line variability .

Q. How can computational modeling predict the regioselectivity of halogenation in this compound synthesis?

  • Methodological Answer :
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., C-2 vs. C-4 chlorination) .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., polar solvents stabilizing carbocation intermediates) .
  • Docking Studies : Predict binding affinities for target enzymes (e.g., kinase inhibition) to guide functionalization .

Experimental Design & Data Analysis

Q. What purification techniques are most effective for isolating this compound with high enantiomeric purity?

  • Methodological Answer :
  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:IPA (90:10) mobile phase .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >99% ee .
  • HPLC Monitoring : Track enantiomer separation at 254 nm with a Chiralpak AD-H column .

Q. How can researchers address low yields in the fluorination step of this compound synthesis?

  • Methodological Answer : Common issues and solutions:
  • Side reactions : Replace hygroscopic reagents (e.g., DAST) with more stable alternatives like Deoxo-Fluor .
  • Temperature control : Maintain strict低温 conditions (0–5°C) to minimize decomposition .
  • Catalyst screening : Test alternatives (e.g., KF/Al₂O₃ vs. CsF) to enhance fluorination efficiency .

Comparative & Mechanistic Studies

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound compared to non-fluorinated analogs?

  • Methodological Answer :
  • Electron-withdrawing effects : Fluorine increases electrophilicity at C-2, accelerating nucleophilic substitution (e.g., SNAr with amines) .
  • Steric effects : Geminal difluoro groups reduce ring flexibility, altering binding kinetics in enzyme assays .
  • Comparative assays : Test fluorinated vs. non-fluorinated derivatives in kinase inhibition assays to quantify potency differences .

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